Carbonothioic dihydrazide, N''-(((4-cyanophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
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Overview
Description
Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a cyanophenyl group, a thioxomethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyanophenylamine and pyridinylaldehyde derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thiosemicarbazide, hydrazine, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce new functional groups to the cyanophenyl or pyridinyl moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in materials science, particularly in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyanophenyl and pyridinyl moieties can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide groups.
Pyridinyl derivatives: Compounds containing the pyridinyl moiety.
Cyanophenyl derivatives: Compounds featuring the cyanophenyl group.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-cyanophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
127142-16-9 |
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Molecular Formula |
C16H15N7S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H15N7S2/c1-11(14-4-2-3-9-18-14)20-22-16(25)23-21-15(24)19-13-7-5-12(10-17)6-8-13/h2-9H,1H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
InChI Key |
DBDORRYSMNZHCF-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)C#N)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
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